molecular formula C18H14N4S B5025353 2-[3-[1-(Pyridin-2-ylmethyl)pyrazol-3-yl]phenyl]-1,3-thiazole

2-[3-[1-(Pyridin-2-ylmethyl)pyrazol-3-yl]phenyl]-1,3-thiazole

Cat. No.: B5025353
M. Wt: 318.4 g/mol
InChI Key: ITBHDSMKFMTCBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-[1-(Pyridin-2-ylmethyl)pyrazol-3-yl]phenyl]-1,3-thiazole is a heterocyclic compound that contains a thiazole ring fused with a pyrazole ring and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[1-(Pyridin-2-ylmethyl)pyrazol-3-yl]phenyl]-1,3-thiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Attachment of the Pyridine Moiety: The pyridine moiety can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the pyrazole intermediate.

    Formation of the Thiazole Ring: The final step involves the cyclization of the intermediate with a thioamide or a thiourea derivative under acidic conditions to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-[3-[1-(Pyridin-2-ylmethyl)pyrazol-3-yl]phenyl]-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

2-[3-[1-(Pyridin-2-ylmethyl)pyrazol-3-yl]phenyl]-1,3-thiazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 2-[3-[1-(Pyridin-2-ylmethyl)pyrazol-3-yl]phenyl]-1,3-thiazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

    2-[3-[1-(Pyridin-2-ylmethyl)pyrazol-3-yl]phenyl]-1,3-thiazole derivatives: These compounds have similar structures but with different substituents on the pyrazole, pyridine, or thiazole rings.

    Pyrazole-thiazole hybrids: Compounds that contain both pyrazole and thiazole rings but with different linkers or additional functional groups.

Uniqueness

This compound is unique due to its specific combination of a pyridine moiety with a pyrazole-thiazole hybrid structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[3-[1-(pyridin-2-ylmethyl)pyrazol-3-yl]phenyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4S/c1-2-8-19-16(6-1)13-22-10-7-17(21-22)14-4-3-5-15(12-14)18-20-9-11-23-18/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBHDSMKFMTCBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN2C=CC(=N2)C3=CC(=CC=C3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.